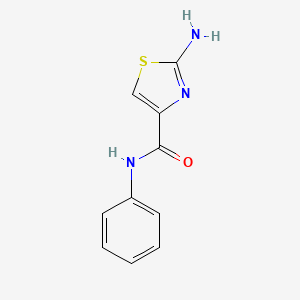

2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Description

BenchChem offers high-quality 2-amino-N-phenyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-phenyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSQXKSCDPRDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis procedure for 2-amino-N-phenyl-1,3-thiazole-4-carboxamide

An In-Depth Technical Guide to the Synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-N-phenyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1] This document details two primary, field-proven synthetic strategies: a convergent, direct synthesis via the Hantzsch thiazole reaction, and a sequential, two-step approach involving the formation and subsequent amidation of a thiazole ester intermediate. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory and campaign needs.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-amino-1,3-thiazole motif is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[1][2] Its prevalence in therapeutics stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in multiple hydrogen bonding interactions, a critical feature for molecular recognition at biological targets. The addition of an N-phenyl-carboxamide moiety at the 4-position further enhances its potential for specific, high-affinity binding within protein active sites, making the title compound a valuable target for library synthesis and lead optimization campaigns.

The synthesis of substituted 2-aminothiazoles is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[3] This robust reaction involves the cyclization of an α-halocarbonyl compound with a thioamide, typically thiourea, to directly form the 2-aminothiazole ring.[3][4] This guide will explore the practical application of this reaction and its alternatives for the specific synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.

Synthetic Strategy I: Convergent Hantzsch Synthesis

This approach represents the most direct and atom-economical pathway to the target molecule. The core principle is the condensation of a bespoke α-halo-β-ketoamide with thiourea. The success of this strategy hinges on the prior synthesis of the key intermediate, N-phenyl-2-chloro-3-oxobutanamide.

Step 1: Synthesis of Intermediate N-phenyl-2-chloro-3-oxobutanamide

The prerequisite for the direct Hantzsch synthesis is the preparation of the α-halo-β-ketoamide intermediate. This is reliably achieved through the acetoacetylation of aniline followed by chlorination, or more directly, by the reaction of aniline with an appropriate α-chloroacetoacetylating agent. A common and effective method is the reaction between aniline and ethyl 2-chloroacetoacetate.

Experimental Protocol: Synthesis of N-phenyl-2-chloro-3-oxobutanamide

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).

-

Add a high-boiling point, inert solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of aniline.

-

During the reaction, ethanol is formed as a byproduct and can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

The crude solid is collected by filtration, washed with cold hexane or diethyl ether to remove non-polar impurities, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hantzsch Cyclization to Yield the Final Product

With the key intermediate in hand, the final cyclization step is performed. The mechanism involves an initial SN2 reaction where the sulfur atom of thiourea displaces the chloride. This is followed by an intramolecular nucleophilic attack of a thiourea nitrogen onto the ketone carbonyl, forming a five-membered ring intermediate which then dehydrates to yield the aromatic 2-aminothiazole ring.[3][4]

Experimental Protocol: Synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide

-

In a round-bottom flask, dissolve N-phenyl-2-chloro-3-oxobutanamide (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.

-

Basify the solution to a pH of ~10 by the dropwise addition of a 2M NaOH solution or concentrated ammonium hydroxide. This step neutralizes the hydrohalide salt of the aminothiazole, causing the free base to precipitate.[1]

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the crude product. Recrystallization from ethanol or an ethanol/DMF mixture will yield the purified 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.

Quantitative Data Summary (Strategy I)

| Step | Reactants | Molar Ratio (Key Int./Thiourea) | Solvent | Temperature | Typical Time | Expected Yield |

|---|

| 2 | N-phenyl-2-chloro-3-oxobutanamide, Thiourea | 1.0 : 1.2 | Ethanol | Reflux (~78°C) | 2-4 h | 75-85% |

Reaction Mechanism: Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis mechanism for the target compound.

Synthetic Strategy II: Sequential Approach via an Ester Intermediate

This strategy involves two discrete stages: the synthesis of an ester-functionalized 2-aminothiazole, followed by its conversion to the target N-phenyl amide. While less direct, this route can be advantageous if the α-halo-β-ketoamide intermediate of Strategy I is unstable or difficult to procure.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This step is a well-documented Hantzsch synthesis using commercially available starting materials.[1][2]

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Charge a round-bottom flask with thiourea (1.5 eq) and absolute ethanol.

-

Add ethyl bromopyruvate (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux for 3-5 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Pour the concentrated residue into ice-cold water.

-

Basify the aqueous mixture to pH 10 with a 2M NaOH solution. An off-white precipitate will form.[1]

-

Filter the solid, wash with copious amounts of cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-1,3-thiazole-4-carboxylate. Yields are typically reported in the range of 70%.[1]

Step 2: Amidation of the Thiazole Ester

The conversion of the ethyl ester to the N-phenyl amide is a standard organic transformation. While direct aminolysis by heating with aniline is possible, it often requires harsh conditions. A more reliable and milder method involves the use of modern peptide coupling agents.

Experimental Protocol: Amidation using HCTU

-

Optional but recommended: Saponify the ester to the corresponding carboxylic acid. Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add NaOH (1.2 eq) and stir at room temperature until TLC confirms the disappearance of the starting material. Acidify with 1M HCl to precipitate the carboxylic acid, then filter and dry.

-

Dissolve the 2-amino-1,3-thiazole-4-carboxylic acid (1.0 eq), aniline (1.1 eq), and a coupling agent such as HCTU (1.1 eq) or EDC/HOBt (1.1 eq each) in an anhydrous polar aprotic solvent like DMF or DCM.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Workflow Diagram: Strategy II (Sequential Approach)

Caption: Sequential two-step synthesis workflow.

Comparative Analysis of Synthetic Routes

The choice between these two strategies depends on factors such as starting material availability, scalability, and the desired convergence of the synthesis.

| Feature | Strategy I (Convergent) | Strategy II (Sequential) | Rationale & Justification |

| Number of Steps | 2 (Intermediate prep + Cyclization) | 2 (Cyclization + Amidation) | Both are two-step syntheses from basic building blocks. |

| Convergence | High | Moderate | Strategy I builds the key fragments before the core-forming reaction, which is generally more efficient. |

| Starting Materials | Aniline, Ethyl 2-chloroacetoacetate, Thiourea | Ethyl bromopyruvate, Thiourea, Aniline | All starting materials are commercially available. The cost and stability of ethyl 2-chloroacetoacetate vs. ethyl bromopyruvate may be a deciding factor. |

| Overall Yield | Potentially Higher | Generally Good | Convergent syntheses often result in higher overall yields by minimizing the number of linear steps performed on a complex core. |

| Purification | Potentially simpler final step. | May require chromatography for amidation step. | The precipitation/recrystallization workup for Hantzsch reactions is often very effective. Amide couplings can sometimes require more involved purification. |

| Key Challenge | Stability and synthesis of the α-halo-β-ketoamide intermediate. | Efficiency of the final amidation step, which may require optimization of coupling agents and conditions. |

Characterization and Self-Validation

The identity and purity of the synthesized 2-amino-N-phenyl-1,3-thiazole-4-carboxamide must be rigorously confirmed. The protocols described are self-validating through the application of standard analytical techniques:

-

¹H NMR: Will confirm the presence of the thiazole proton (singlet, ~7.5-8.0 ppm), aromatic protons of the phenyl ring, and the characteristic broad singlets for the -NH₂ and -NH- protons.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound (C₁₀H₉N₃OS).

-

IR Spectroscopy: Key stretches include N-H bands (~3300-3400 cm⁻¹), the amide C=O band (~1650-1680 cm⁻¹), and C=N/C=C bands of the thiazole ring.[1]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This guide has detailed two robust and reliable synthetic routes for 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.

-

Strategy I (Convergent) is recommended for its efficiency and directness, provided the N-phenyl-2-chloro-3-oxobutanamide intermediate is readily accessible or can be synthesized in high yield.

-

Strategy II (Sequential) offers a valuable alternative, utilizing highly common starting materials and a classic Hantzsch reaction for the core synthesis. The final amidation step is highly reliable with modern coupling reagents.

Both pathways are grounded in established, high-yielding reactions and provide a solid foundation for researchers and drug development professionals to produce this valuable heterocyclic scaffold for further investigation.

References

-

PrepChem. Synthesis of N-phenyl-2-chloroacetamide. Available from: [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Published September 14, 2019. Available from: [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Available from: [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Semantic Scholar. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. Available from: [Link]

-

Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar. Available from: [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available from: [Link]

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Published March 7, 2021. Available from: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

Thiazole formation through a modified Gewald reaction. Semantic Scholar. Available from: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available from: [Link]

-

Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. Available from: [Link]

-

Gewald reaction. Wikipedia. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Gewald synthesis of 2‐aminothiophenes. ResearchGate. Available from: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

-

Analyzing and creating compounds of amino thiazole. NeuroQuantology. Available from: [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Published October 10, 2023. Available from: [Link]

- KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives. Google Patents.

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available from: [Link]

-

View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. Available from: [Link]

-

Reaction product of monosubstituted thiourea with chloroacetylchloride... ResearchGate. Available from: [Link]

-

Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Published November 18, 2019. Available from: [Link]

-

Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. Available from: [Link]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Introduction: The Significance of the 2-amino-N-phenyl-1,3-thiazole-4-carboxamide Scaffold

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide Derivatives

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including the essential vitamin B1 (thiamine)[1]. Within this class, 2-aminothiazole derivatives have emerged as "privileged scaffolds" in medicinal chemistry, forming the core of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. The 2-amino-N-phenyl-1,3-thiazole-4-carboxamide framework, in particular, combines the rich electronic and hydrogen-bonding capabilities of the 2-aminothiazole moiety with the versatile N-phenyl-carboxamide side chain. This unique combination allows for extensive structural modifications to fine-tune biological activity, making a profound understanding of its structural and electronic properties essential for researchers in drug discovery and development.

This guide provides a comprehensive exploration of the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these potent molecules. It is designed not merely as a list of data but as a field-proven manual, explaining the causality behind the observed spectral features and establishing a self-validating system for structural confirmation.

Part 1: Synthesis—Building the Core Structure

The most common and reliable route to the 2-aminothiazole core is the Hantzsch thiazole synthesis. For the target scaffold, a multi-step sequence is typically employed, beginning with the formation of a 2-amino-1,3-thiazole-4-carboxylate ester, followed by hydrolysis and subsequent amide coupling. This approach provides a robust and versatile platform for introducing diversity at the N-phenyl moiety.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the synthesis of a representative derivative, Ethyl 2-amino-4-phenyl-1,3-thiazole-4-carboxylate, and its conversion to the corresponding N-phenyl carboxamide.

Step 1: Synthesis of Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate

-

To a solution of ethyl benzoylacetate (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL), add iodine (10 mmol) portion-wise over 15 minutes with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3)[3].

-

Upon completion, cool the mixture to room temperature and pour it into a cold solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from absolute ethanol to yield the pure ester.

Step 2: Saponification to 2-amino-4-phenyl-1,3-thiazole-4-carboxylic acid

-

Suspend the ester from Step 1 (8 mmol) in a mixture of ethanol (30 mL) and 2M aqueous sodium hydroxide (15 mL).

-

Reflux the mixture for 2-3 hours until a clear solution is obtained, indicating the completion of hydrolysis (monitored by TLC).

-

Cool the solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to form 2-amino-N-phenyl-4-phenyl-1,3-thiazole-4-carboxamide

-

In a round-bottom flask, dissolve the carboxylic acid from Step 2 (5 mmol), aniline (5.5 mmol), and 1-Hydroxybenzotriazole (HOBt) (5.5 mmol) in anhydrous acetonitrile (40 mL)[1].

-

Cool the mixture to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (6 mmol) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 24 hours[1].

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for a representative 2-amino-N-phenyl-1,3-thiazole-4-carboxamide.

Part 2: Spectroscopic Characterization—The Molecular Fingerprint

The structural elucidation of these derivatives relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for confirming the molecular structure.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is indispensable for identifying key functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The intensity and position of these absorption bands serve as a reliable fingerprint for the amide, amine, and aromatic systems present in the scaffold.

Characteristic Absorption Bands:

-

N-H Stretching (Amine & Amide): Two distinct regions are observed. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the range of 3400-3250 cm⁻¹ . The secondary amide N-H stretch appears as a single, often sharp, band around 3300-3100 cm⁻¹ [1][3].

-

C=O Stretching (Amide I Band): This is one of the most intense and characteristic absorptions in the spectrum, appearing as a strong, sharp peak between 1690-1640 cm⁻¹ [1][4]. Its precise position is sensitive to hydrogen bonding.

-

N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is found between 1550-1510 cm⁻¹ [1].

-

C=N and C=C Stretching: The thiazole and phenyl rings exhibit a series of absorptions in the 1610-1450 cm⁻¹ region due to C=N and C=C bond stretching vibrations[3].

-

C-S Stretching: A weaker absorption band for the C-S-C group within the thiazole ring can be observed in the range of 1100-1000 cm⁻¹ [3].

Protocol for Data Acquisition (FTIR-ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value). This allows for the differentiation of protons on the thiazole ring, the phenyl rings, and those attached to nitrogen.

Characteristic Chemical Shifts (in DMSO-d₆):

-

Amide N-H: This proton typically appears as a sharp singlet far downfield, often between δ 10.0-11.0 ppm , due to the deshielding effect of the adjacent carbonyl group and its participation in hydrogen bonding[1].

-

Aromatic Protons (N-phenyl and C4-phenyl): These protons resonate in the aromatic region, typically between δ 7.0-8.5 ppm [4][5]. The substitution pattern on the rings will dictate the multiplicity (singlet, doublet, triplet, etc.) and exact chemical shifts.

-

Thiazole H5 Proton: The lone proton on the thiazole ring is highly diagnostic. It appears as a singlet between δ 6.5-7.5 ppm . Its exact position is influenced by the substituents at positions 2 and 4[3][6][7].

-

Amine (-NH₂) Protons: The protons of the 2-amino group typically appear as a broad singlet around δ 5.0-7.0 ppm [3][6]. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its hybridization and electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield, while carbons in aromatic systems have characteristic shifts.

Characteristic Chemical Shifts (in DMSO-d₆):

-

C=O (Amide Carbonyl): This carbon is highly deshielded and appears in the range of δ 160-170 ppm [8].

-

C2 (Thiazole): The carbon atom flanked by two heteroatoms (N and S) is significantly downfield, typically appearing at δ 165-170 ppm [9][10].

-

C4 (Thiazole): The substituted carbon at position 4 resonates around δ 150-155 ppm [9][10].

-

Aromatic Carbons: The carbons of the phenyl rings appear in the typical aromatic region of δ 115-140 ppm . The ipso-carbons (carbons directly attached to the thiazole or amide group) can be distinguished from the others.

-

C5 (Thiazole): The carbon bearing the H5 proton is the most upfield of the thiazole ring carbons, resonating at approximately δ 105-115 ppm [9][10].

Protocol for NMR Data Acquisition:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The stability of the resulting fragments dictates the observed pattern.

Characteristic Fragmentation Patterns (EI-MS):

-

Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule is typically observed and should be prominent due to the aromatic nature of the scaffold[11][12]. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (like this scaffold, with three) will have an odd nominal molecular weight if C, H, O, S are the only other elements.

-

Amide Bond Cleavage: A very common fragmentation pathway is the cleavage of the C(O)-NH bond. This leads to two primary fragments:

-

The [M - NH-Ph]⁺ ion, corresponding to the 2-aminothiazole-4-carbonyl cation.

-

The [Ph-NH]⁺ or [Ph]⁺ ions from the N-phenyl portion.

-

-

Thiazole Ring Fragmentation: The thiazole ring can undergo cleavage, often with the loss of small, stable molecules like HCN or fragments containing the sulfur atom[13]. A common fragment corresponds to the phenyl-substituted thiazole cation[13].

-

Loss of CO: Following the initial amide cleavage, the resulting acylium ion can lose a molecule of carbon monoxide (CO), resulting in a peak at M-28 relative to that fragment[14].

Protocol for Data Acquisition (EI-MS):

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the spectrum using a standard electron energy of 70 eV.

Part 3: Integrated Analysis—A Self-Validating Case Study

Let's consider the hypothetical derivative: 2-amino-4-(4-methylphenyl)-N-(3-chlorophenyl)-1,3-thiazole-4-carboxamide .

Expected Molecular Formula: C₁₇H₁₄ClN₃OS Expected Monoisotopic Mass: 359.06 g/mol

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Range | Rationale |

| IR | Amide N-H Stretch | ~3250 cm⁻¹ | Secondary amide N-H vibration. |

| Amine N-H Stretch | ~3400, 3300 cm⁻¹ | Asymmetric and symmetric -NH₂ stretch. | |

| Amide C=O Stretch | ~1660 cm⁻¹ | Strong Amide I band. | |

| Amide N-H Bend | ~1530 cm⁻¹ | Amide II band. | |

| ¹H NMR | Amide N-H | ~10.5 ppm (s, 1H) | Deshielded proton on amide nitrogen. |

| (DMSO-d₆) | 3-Chlorophenyl Protons | δ 7.2-8.0 ppm (m, 4H) | Aromatic protons with splitting pattern dictated by chloro-substitution. |

| 4-Methylphenyl Protons | δ 7.3, 7.8 ppm (d, 2H each) | Two doublets for an A₂B₂ system. | |

| Thiazole H5 | ~7.0 ppm (s, 1H) | Lone proton on the heterocyclic ring. | |

| Amine NH₂ | ~6.5 ppm (s, 2H, broad) | Exchangeable protons on C2. | |

| Methyl CH₃ | ~2.4 ppm (s, 3H) | Protons of the tolyl methyl group. | |

| ¹³C NMR | Amide C=O | ~163 ppm | Carbonyl carbon. |

| (DMSO-d₆) | Thiazole C2 | ~168 ppm | C flanked by N and S. |

| Thiazole C4 | ~152 ppm | Phenyl-substituted carbon. | |

| Aromatic Carbons | δ 118-140 ppm | Carbons of the two phenyl rings. | |

| Thiazole C5 | ~110 ppm | CH carbon of the thiazole ring. | |

| Methyl CH₃ | ~21 ppm | Tolyl methyl carbon. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 359/361 | M⁺ and M+2 peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotope. |

| Major Fragment | m/z 217 | Loss of the 3-chloroaniline moiety (•NH-C₆H₄Cl). | |

| Major Fragment | m/z 127 | 3-chloroaniline radical cation. |

Visualization: Key Spectroscopic Correlations

Caption: Key data correlations for a representative 2-aminothiazole-4-carboxamide derivative. (Note: Image placeholder would be replaced with an annotated chemical structure)

Conclusion

The structural verification of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide derivatives is a systematic process grounded in the foundational principles of spectroscopy. The characteristic IR absorptions for the amide and amine groups, the distinct chemical shifts of the thiazole and amide protons in ¹H NMR, the unique carbon resonances of the heterocyclic ring in ¹³C NMR, and the predictable fragmentation patterns in mass spectrometry collectively provide an unambiguous structural assignment. This guide has detailed the expected spectral data and the underlying rationale, offering researchers a robust framework for the characterization of this vital class of compounds and empowering the confident advancement of novel derivatives in the drug discovery pipeline.

References

- Universal Print. (n.d.).

- Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Aliabadi, A., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]

-

Lungu, L., et al. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. [Link]

-

Sharma, S. K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. [Link]

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

-

Venugopala K. N, et al. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. universalprint.org [universalprint.org]

- 4. asianpubs.org [asianpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modulating Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the mechanisms of action of 2-aminothiazole-containing compounds within various biological systems. We delve into their roles as potent kinase inhibitors, broad-spectrum antimicrobial agents, and modulators of protein aggregation in neurodegenerative diseases. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the molecular interactions, signaling pathways, and experimental methodologies associated with this important class of compounds. By synthesizing technical data with mechanistic insights, we aim to facilitate the rational design and development of novel 2-aminothiazole-based therapeutics.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This scaffold is considered a "privileged structure" in drug discovery, as its derivatives have been shown to interact with a wide array of biological targets with high affinity and specificity.[1][2] Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance in modern pharmacology.[3] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole moiety allow it to serve as a versatile pharmacophore, engaging in key interactions with various enzymes and receptors.[4][5] This guide will explore the core mechanisms through which these compounds exert their biological effects, focusing on three major therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Mechanism of Action in Oncology: Potent Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exhibit anticancer activity is through the inhibition of protein kinases.[3][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 2-aminothiazole compounds have been successfully developed as both ATP-competitive and allosteric kinase inhibitors.

ATP-Competitive Inhibition: Targeting the Kinase Hinge Region

The 2-aminothiazole scaffold is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[7] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's active site and preventing phosphorylation of downstream substrates.

A prime example of this mechanism is the multi-targeted kinase inhibitor Dasatinib , which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] Dasatinib potently inhibits the Bcr-Abl kinase, the driver of CML, as well as Src family kinases.[9][10] X-ray crystallography studies of Dasatinib in complex with the Abl kinase domain (PDB ID: 2GQG) reveal that the 2-aminothiazole core forms crucial hydrogen bonds with the backbone amide and carbonyl groups of methionine 318 in the hinge region.[8][11][12]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of 2-aminothiazole compounds to a target kinase.[13][14][15][16][17]

Objective: To determine the IC50 value of a 2-aminothiazole inhibitor against a specific kinase.

Materials:

-

Target kinase (e.g., Abl, Src)

-

Europium (Eu)-labeled anti-tag antibody specific for the kinase

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

-

Test 2-aminothiazole compound

-

Kinase buffer

-

384-well microplate

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-aminothiazole compound in kinase buffer at 4-fold the final desired concentration.

-

Kinase/Antibody Mixture: Prepare a 2-fold concentrated mixture of the kinase and the Eu-labeled antibody in kinase buffer.

-

Tracer Solution: Prepare a 4-fold concentrated solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Assembly:

-

Add 5 µL of the 4X compound solution to the wells of the 384-well plate.

-

Add 10 µL of the 2X kinase/antibody mixture to each well.

-

Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Allosteric Inhibition: A Novel Approach to Kinase Modulation

Beyond the ATP-binding site, 2-aminothiazole derivatives have also been identified as allosteric inhibitors of certain kinases, such as Casein Kinase 2 (CK2).[18][19][20] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the kinase. This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors, as allosteric sites are often less conserved across the kinome.

Studies on aryl 2-aminothiazoles as CK2 inhibitors have demonstrated a non-ATP-competitive mode of action.[4][21] These compounds were found to bind to a novel allosteric pocket located at the interface of the αC-helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[21][19][22]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[23]

Objective: To confirm the engagement of a 2-aminothiazole compound with its target kinase within intact cells.

Materials:

-

Cancer cell line expressing the target kinase

-

Test 2-aminothiazole compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies (total and phospho-specific for a downstream target)

Procedure:

-

Cell Treatment: Treat the cultured cells with the 2-aminothiazole compound or a vehicle control for a specified duration.

-

Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Downstream Signaling Pathways Affected by 2-Aminothiazole Kinase Inhibitors

The inhibition of kinases by 2-aminothiazole compounds disrupts key signaling pathways involved in cancer progression. For instance, inhibition of Src family kinases can impact multiple downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, leading to reduced cell proliferation and survival.[24][25][26][27][28]

Figure 2: Bacterial peptidoglycan biosynthesis pathway and the inhibitory action of 2-aminothiazoles on MurB.

Experimental Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard method for determining the MIC of an antimicrobial agent. [29][30][31] Objective: To determine the lowest concentration of a 2-aminothiazole compound that inhibits the visible growth of a specific bacterium or fungus.

Materials:

-

Test 2-aminothiazole compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density using a plate reader.

Antifungal Activity: Disruption of Ergosterol Biosynthesis

In fungi, certain 2-aminothiazole derivatives target the enzyme lanosterol 14α-demethylase (CYP51). [8][32][33][34][35][30]This enzyme is a critical component of the ergosterol biosynthesis pathway. [4][36][37][38]Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and leading to fungal cell death.

Figure 3: Fungal ergosterol biosynthesis pathway and the inhibition of CYP51 by 2-aminothiazole compounds.

Mechanism of Action in Neurodegenerative Diseases: Modulating Protein Aggregation

The misfolding and aggregation of specific proteins are central to the pathology of several neurodegenerative diseases. 2-aminothiazole derivatives have emerged as promising therapeutic leads for these conditions by virtue of their ability to interfere with these pathological protein aggregation processes.

Prion Diseases: Inhibition of PrPSc Formation

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious isoform (PrPSc). [1][25]2-aminothiazole compounds have been identified as potent inhibitors of prion formation in infected neuronal cell lines. [1][25][37][39]Mechanistic studies suggest that these compounds do not act by disaggregating existing PrPSc aggregates or by altering the expression of PrPC. Instead, they appear to inhibit the formation of new PrPSc, although the precise molecular target and mechanism of this inhibition are still under investigation. [1]

Experimental Protocol 4: Cell-Based Prion Aggregation Inhibition Assay

This assay is used to screen for compounds that reduce the levels of PrPSc in prion-infected cells. [1][25] Objective: To quantify the reduction of protease-resistant PrPSc in ScN2a cells treated with 2-aminothiazole compounds.

Materials:

-

Prion-infected mouse neuroblastoma cells (ScN2a)

-

Test 2-aminothiazole compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Proteinase K (PK)

-

Enzyme-linked immunosorbent assay (ELISA) reagents for PrPSc detection

Procedure:

-

Cell Treatment: Plate ScN2a cells and treat them with various concentrations of the 2-aminothiazole compound for several days.

-

Cell Lysis: Lyse the cells to release the cellular proteins.

-

Proteinase K Digestion: Treat the cell lysates with Proteinase K to digest PrPC, leaving the protease-resistant PrPSc intact.

-

PrPSc Quantification: Quantify the amount of remaining PrPSc using a specific ELISA.

-

Data Analysis: Determine the EC50 value of the compound for PrPSc reduction by plotting the PrPSc levels against the compound concentration.

Alzheimer's Disease: Inhibition of Tau Protein Aggregation

Alzheimer's disease is characterized by the accumulation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated and aggregated tau protein. [18][36][38]Certain 2-aminothiazole derivatives have been shown to counteract tau-induced neuronal toxicity. [11][18]Some flavonoid-2-aminothiazole hybrids have demonstrated the ability to bind to tau protein and inhibit its fibrillation. [36][38]

Figure 4: Simplified pathway of tau protein aggregation and the inhibitory role of 2-aminothiazole compounds. [1][3][40][41][42]

Experimental Protocol 5: Thioflavin T (ThT) Tau Aggregation Assay

This is a common in vitro assay to monitor the aggregation of tau protein into amyloid-like fibrils. [6][23][43][34][39] Objective: To assess the ability of 2-aminothiazole compounds to inhibit heparin-induced aggregation of tau protein.

Materials:

-

Recombinant tau protein

-

Heparin (as an aggregation inducer)

-

Thioflavin T (ThT)

-

Test 2-aminothiazole compound

-

Aggregation buffer (e.g., PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: In the wells of the microplate, prepare a reaction mixture containing tau protein, heparin, and the 2-aminothiazole compound at various concentrations in the aggregation buffer.

-

Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

ThT Addition and Fluorescence Measurement: At specified time points, add ThT to the wells. Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

-

Data Analysis: Plot the ThT fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the compound compared to the control (no compound) indicates inhibition of tau aggregation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-aminothiazole derivatives against various biological targets.

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| Dasatinib | Abl Kinase | In Vitro Kinase Assay | <1 nM | [9] |

| Dasatinib | Src Kinase | In Vitro Kinase Assay | 0.8 nM | [7] |

| Aryl 2-aminothiazole | CK2α | In Vitro Kinase Assay | 3.4 µM | [21] |

| Substituted 2-aminothiazole | Mycobacterium tuberculosis | Broth Microdilution | MICs in µg/mL range | [39] |

| 2-aminothiazole derivative | Candida albicans (CYP51) | In Vitro Enzyme Assay | - | [8] |

| Aminothiazole analog | PrPSc formation (ScN2a cells) | Cell-based Assay | 0.94 µM | [37] |

| Flavonoid-2-aminothiazole hybrid | Tau Fibrillation | ThT Assay | - | [36] |

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of diverse biological targets. This guide has provided an in-depth overview of the primary mechanisms of action of 2-aminothiazole compounds in oncology, infectious diseases, and neurodegenerative disorders. The ability of these compounds to act as both ATP-competitive and allosteric kinase inhibitors, to disrupt essential microbial biosynthetic pathways, and to interfere with pathological protein aggregation highlights their broad therapeutic potential.

Future research in this area should continue to focus on the rational design of next-generation 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular interactions with their targets, aided by structural biology and computational modeling, will be crucial for optimizing these compounds. Furthermore, exploring novel biological targets for this privileged scaffold could open up new avenues for the treatment of a wide range of diseases. The continued investigation of 2-aminothiazole chemistry and biology holds immense promise for the future of drug discovery and development.

References

-

Ghaemmaghami, S., May, B. C., Renslo, A. R., & Prusiner, S. B. (2010). Discovery of 2-aminothiazoles as potent antiprion compounds. Journal of virology, 84(7), 3408–3412. [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in the synthesis and biological activity of 2-aminothiazole derivatives. Mini reviews in medicinal chemistry, 15(11), 934–957.

-

Yu, B., Jiang, H., & Liu, H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]

-

Glamočlija, J., Stojković, D., Soković, M., Vujisić, L., & Ćirić, A. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-411. [Link]

-

Götz, C., Rauh, D., & Sotriffer, C. A. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. Journal of medicinal chemistry, 62(4), 1803–1816. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

- Eswaran, S., Adhikari, A. V., & Shetty, N. S. (2009). Synthesis and antimicrobial activities of novel 2-aminothiazole derivatives. European journal of medicinal chemistry, 44(11), 4637–4647.

-

Stavrakov, G., Philipova, I., Gaspar, A., & Doytchinova, I. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-411. [Link]

-

Saliou, M., Tsvetkov, P. O., Rekik, I., Ould-Kadour, S., Chalençon, L., Givalois, L., ... & Buée, L. (2022). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International journal of molecular sciences, 23(19), 11847. [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

-

Ali, R., Mirza, Z., & Ashraf, G. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Tokarski, J. S., Newitt, J. A., Chang, C. Y., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer research, 66(11), 5790–5797. [Link]

-

Egan, L. A., & Vollmer, W. (2017). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 7(2). [Link]

-

Wodak, S. J., & Janin, J. (2016). C-Helix-Out Binding of Dasatinib Analog to c-Abl Kinase. RCSB PDB. [Link]

-

Li, Z., Silber, B. M., Rao, S., Gever, J. R., Bryant, C., Gallardo-Godoy, A., ... & Renslo, A. R. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847–857. [Link]

-

Doležal, M., Krátký, M., & Stolaříková, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6598. [Link]

-

Helal, C. J., Sanner, M. A., Cooper, C. B., Gant, T., Adam, M., Lucas, J. C., ... & Kelly, K. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 14(22), 5521–5525. [Link]

-

Microbiology, M. I. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

d'Abbadie de Nodrest, B., Lecoutey, C., Berteina-Raboin, S., & Gaven, F. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European journal of pharmaceutical sciences, 43(5), 386–392. [Link]

-

Singh, N., Verma, P. K., Kumar, A., & Singh, P. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

ResearchGate. (n.d.). Diagram of Tau aggregation and propagation between cells. ResearchGate. [Link]

-

Götz, C., Rauh, D., & Sotriffer, C. A. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of medicinal chemistry, 62(4), 1803–1816. [Link]

-

Saliou, M., Tsvetkov, P. O., Rekik, I., Ould-Kadour, S., Chalençon, L., Givalois, L., ... & Buée, L. (2022). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Golec, P., & Kowalska, J. D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. ResearchGate. [Link]

-

ResearchGate. (n.d.). Tau aggregation pathways and potential therapeutic targets. ResearchGate. [Link]

-

Götz, C., Rauh, D., & Sotriffer, C. A. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of medicinal chemistry, 62(4), 1817–1836. [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader v1. protocols.io. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Src signaling pathways and function. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Creative Diagnostics. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

-

Götz, C., Rauh, D., & Sotriffer, C. A. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]

-

Akkach, N., & De-La-Torre, P. (2018). Structure and mechanism of action of tau aggregation inhibitors. Current medicinal chemistry, 25(30), 3730–3758. [Link]

-

Götz, C., Rauh, D., & Sotriffer, C. A. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2. Journal of medicinal chemistry, 62(4), 1817–1836. [Link]

-

Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

-

Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

-

ResearchGate. (n.d.). Structure of dasatinib complex. ResearchGate. [Link]

-

Biosynthesis of Peptidoglycan | Detailed & Conceptional Explanation | Clear Images. (2021, October 14). [Video]. YouTube. [Link]

-

Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Creative Diagnostics. [Link]

-

Fiammengo, R., & Musacchio, A. (2013). Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4849–4857. [Link]

-

Creative Biolabs. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Creative Biolabs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 28. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. youtube.com [youtube.com]

- 31. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 43. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

Hantzsch thiazole synthesis for 2-amino-4-phenylthiazole derivatives

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Relevance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. The 2-amino-4-phenylthiazole core is a quintessential example of such a scaffold. Its derivatives are integral to a multitude of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The enduring importance of this heterocyclic system necessitates robust, efficient, and scalable synthetic methodologies.

This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, the cornerstone reaction for assembling 2-amino-4-phenylthiazole derivatives.[2][3] We will move beyond a mere recitation of steps, delving into the mechanistic underpinnings, the causal logic behind experimental choices, and field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master this vital synthetic transformation.

Core Principles: Deconstructing the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction has remained a premier method for thiazole synthesis due to its reliability and versatility.[2][4] The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[4][5] For the specific synthesis of 2-amino-4-phenylthiazole derivatives, the key reactants are an α-haloacetophenone (typically 2-bromoacetophenone) and thiourea.

The Reaction Mechanism: A Stepwise Journey

The elegance of the Hantzsch synthesis lies in its logical and sequential bond-forming process. The reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[5][6]

The mechanism can be broken down into four critical stages:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromoacetophenone. This displaces the bromide ion and forms an isothiouronium salt intermediate.[5][6]

-

Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline derivative.[7]

-

Dehydration: The hydroxyl group in the thiazoline intermediate is protonated (often by the HBr generated in the first step or by an acidic solvent/catalyst), turning it into a good leaving group (water).

-

Aromatization: The elimination of a water molecule results in the formation of a double bond within the ring, leading to the thermodynamically stable, aromatic 2-aminothiazole hydrobromide salt. A final workup with a mild base neutralizes the salt to yield the final product.[6]

Below is a visualization of this mechanistic pathway.

Sources

Structural characterization of novel 2-aminothiazole-4-carboxamides

<An In-Depth Technical Guide to the Structural Characterization of Novel 2-Aminothiazole-4-Carboxamides

Abstract: The 2-aminothiazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology. Its rigid structure and capacity for diverse substitutions make it a privileged fragment for targeting enzyme active sites. However, this chemical richness demands a rigorous, multi-technique approach to structural characterization to ensure the absolute identity, purity, and conformation of any new chemical entity (NCE). This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for the unequivocal structural elucidation of this important class of molecules. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis from initial synthesis to final confirmation.

Introduction: Why Rigorous Characterization Matters

A new chemical entity (NCE) is a compound not previously approved for human use, representing the starting point of a long and complex drug development journey.[1][2] The structural integrity of an NCE is paramount; any ambiguity in its atomic connectivity, purity, or stereochemistry can invalidate biological data, compromise intellectual property, and lead to costly delays. For 2-aminothiazole-4-carboxamides, common synthetic routes can yield regioisomeric or other closely related impurities that may be difficult to distinguish. Therefore, a systematic and orthogonal analytical workflow is not just good practice—it is a scientific and regulatory necessity.

This guide presents an integrated workflow designed to provide maximum structural information at each stage of analysis, ensuring high confidence in the final compound destined for further development.

The Integrated Characterization Workflow

The characterization of a novel 2-aminothiazole-4-carboxamide should be approached as a logical, tiered process. Each step provides a piece of the structural puzzle, with later, more resource-intensive techniques confirming and refining the hypotheses generated by initial, rapid screening methods.

Sources

Biological significance of the 2-aminothiazole scaffold

An In-Depth Technical Guide to the Biological Significance of the 2-Aminothiazole Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole (2-AT) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen, possesses a unique combination of physicochemical properties that enable it to interact with a wide array of biological targets with high affinity and specificity. Its versatility is evidenced by its presence in FDA-approved drugs spanning oncology (Dasatinib, Alpelisib), infectious diseases (Sulfathiazole), and inflammatory conditions (Meloxicam).[4][5][6][7] This guide provides a comprehensive exploration of the 2-aminothiazole core, delving into its fundamental chemical attributes, diverse pharmacological activities, critical structure-activity relationships (SAR), and the experimental methodologies pivotal to its development. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively leverage this remarkable scaffold in modern therapeutic design.

Core Physicochemical and Structural Attributes

The biological promiscuity and success of the 2-aminothiazole scaffold are deeply rooted in its distinct structural and electronic properties. The core is a planar, aromatic five-membered ring featuring a sulfur atom, a nitrogen atom, and an exocyclic amino group at the C2 position.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₃H₄N₂S | [8] |

| Molecular Weight | ~100.14 g/mol | [8] |

| Melting Point | 86-93 °C | [9][10] |

| Solubility (Water) | ~100 g/L | [9] |

| pKa | 5.39 | [8] |

| Appearance | Light brown crystalline solid | [8][11] |

The scaffold's utility in drug design stems from its ability to engage in multiple, specific non-covalent interactions with protein targets. The endocyclic nitrogen and the exocyclic amino group are potent hydrogen bond acceptors and donors, respectively. This hydrogen bonding capability is fundamental to its role as a "hinge-binder" in many protein kinase inhibitors.[12] Furthermore, the scaffold exists in tautomeric equilibrium between the amino and imino forms, which can influence its interaction profile within a biological system.[13]

However, it is critical to acknowledge the dual nature of this scaffold. While it is a privileged structure, the 2-aminothiazole ring has also been classified as a potential toxicophore.[3][14] Metabolic activation, particularly C4-C5 epoxidation, can lead to the formation of reactive metabolites capable of forming covalent adducts with macromolecules, a phenomenon that warrants careful consideration during the drug design and lead optimization phases.[14]

Foundational Synthesis: The Hantzsch Reaction

The predominant method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, a robust and versatile condensation reaction between an α-haloketone and a thiourea derivative.[13][15] This reaction provides a straightforward entry point for introducing diversity at the C4 and C5 positions of the thiazole ring.

The causality behind this method's prevalence lies in its operational simplicity and the ready availability of diverse starting materials, allowing for the rapid generation of compound libraries for screening. Modifications to the thiourea component can introduce varied substituents at the N-2 position, further expanding the accessible chemical space.[16][17]

A Spectrum of Biological Activity: Key Therapeutic Areas

The true significance of the 2-aminothiazole scaffold is revealed in its exceptionally broad range of biological activities. Its derivatives have been successfully developed as potent and selective agents across multiple disease paradigms.

Anticancer Activity: The Kinase Inhibitor Powerhouse

Perhaps the most impactful application of the 2-aminothiazole scaffold is in the development of protein kinase inhibitors for oncology.[12][18][19] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core acts as a bioisostere for the adenine moiety of ATP, allowing it to anchor within the ATP-binding pocket of kinases and block their function.

Key Kinase Targets:

-

Src/Abl Kinases: Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, is a cornerstone therapy for chronic myeloid leukemia (CML).[5][18][20] Its mechanism involves the 2-aminothiazole core forming critical hydrogen bonds with the kinase hinge region.

-

PI3K (Phosphoinositide 3-kinase): Alpelisib is an α-specific PI3K inhibitor approved for certain types of breast cancer, demonstrating the scaffold's utility beyond the Bcr-Abl space.[5][20]

-

Aurora Kinases & CDKs: Numerous 2-aminothiazole derivatives have been developed as potent inhibitors of cell cycle regulators like Aurora kinases and cyclin-dependent kinases (CDKs).[20][21]

-

CK2 (Casein Kinase 2): Notably, derivatives have been identified as allosteric modulators of CK2, binding to a site distinct from the ATP pocket to induce an inactive conformation.[22][23] This highlights the scaffold's ability to function beyond simple competitive inhibition.

Comparative Anticancer Activity (IC₅₀):

| Compound Class | Target Kinase/Cell Line | IC₅₀ (nM) | Source |

| Dasatinib | Bcr-Abl | <1 | [18] |

| Alpelisib | PI3Kα | 5 | [20] |

| CYC116 | Aurora A/B | 9 / 19 | [20] |

| N-benzoyl derivative (55) | VEGFR-2 | 190 | [24] |

| Allosteric Modulator (7) | CK2α | 3400 (3.4 µM) | [22] |

Antimicrobial Activity

The 2-aminothiazole scaffold is a versatile weapon against a range of pathogens, including bacteria and fungi.[16][25] Its derivatives have demonstrated efficacy against challenging microbes like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][26][27]

The mechanisms of antimicrobial action are diverse. The sulfa drug Sulfathiazole acts by inhibiting folic acid synthesis in prokaryotes.[4] More recent derivatives are believed to function by inhibiting other essential enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[28]

Comparative Antimicrobial Activity (MIC):

| Compound Derivative | Target Organism | MIC (µg/mL) | Source |

| Piperazinyl derivative (21) | S. aureus (MRSA) | 2 - 4 | [1] |

| Thiazolyl-thiourea (124) | S. epidermidis | 4 - 16 | [27] |

| N-(3-Chlorobenzoyl) (55) | M. tuberculosis | 0.008 | [27] |

| Thiourea derivative (8) | E. coli | 15 - 30 | [29] |

Neurodegenerative Diseases